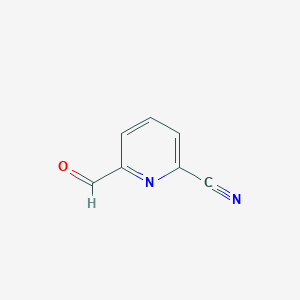

6-Formylpicolinonitrile

説明

特性

IUPAC Name |

6-formylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXBMWPJUPMZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372718 | |

| Record name | 6-Formylpicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85148-95-4 | |

| Record name | 6-Formylpicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-formylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Formylpicolinonitrile: A Key Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylpicolinonitrile, systematically known as 6-formylpyridine-2-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique bifunctional nature, featuring both a reactive aldehyde and a nitrile group on a pyridine scaffold, makes it a crucial intermediate in the synthesis of a diverse range of complex molecules with notable therapeutic potential. This technical guide provides a comprehensive overview of the chemical and physical properties of 6-formylpicolinonitrile, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapies, particularly as an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) and telomerase.

Chemical and Physical Properties

6-Formylpicolinonitrile is a white to off-white solid at room temperature. Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | 6-formylpyridine-2-carbonitrile | PubChem[1] |

| Synonyms | 6-Formylpicolinonitrile, 6-Cyanopyridine-2-carboxaldehyde | ECHEMI[2] |

| CAS Number | 85148-95-4 | ECHEMI[2] |

| Molecular Formula | C₇H₄N₂O | PubChem[1] |

| Molecular Weight | 132.12 g/mol | PubChem[1] |

| Melting Point | 80-82 °C | ECHEMI[2] |

| Boiling Point | 225.2 ± 20.0 °C (Predicted) | ECHEMI[2] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | ECHEMI[2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectral Data (Predicted)

| Spectral Data | Predicted Values |

| ¹H NMR | Chemical shifts for the three aromatic protons are expected in the range of 7.5-8.5 ppm, with the aldehyde proton appearing further downfield (>9.5 ppm). |

| ¹³C NMR | Aromatic carbons are predicted to appear between 120-155 ppm. The nitrile carbon is expected around 115-120 ppm, and the carbonyl carbon of the aldehyde group is anticipated to be in the 190-200 ppm region. |

| IR Spectroscopy | Characteristic peaks are expected for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-H stretching of the aldehyde (around 2850 and 2750 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations are also expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 132. Fragmentation may involve the loss of the formyl group (CHO, 29 Da) or the nitrile group (CN, 26 Da). |

Synthesis and Reactivity

The synthesis of 6-formylpicolinonitrile can be achieved through a multi-step process, often starting from commercially available pyridine derivatives. A common strategy involves the oxidation of the corresponding alcohol, 6-(hydroxymethyl)pyridine-2-carbonitrile.

Experimental Protocol: Synthesis of 6-Formylpicolinonitrile

This protocol describes a two-step synthesis starting from 6-bromopyridine-2-carbonitrile.

Step 1: Synthesis of 6-(hydroxymethyl)pyridine-2-carbonitrile

-

Reaction: This step can be achieved via a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction. A more direct, though less commonly documented route, would involve the formylation of a suitable pyridine precursor.

-

Procedure (Hypothetical, based on related transformations):

-

To a solution of 6-bromopyridine-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., dry THF), add a source of hydroxymethyl group under appropriate catalytic conditions.

-

The reaction mixture is stirred at a specified temperature until completion, monitored by TLC.

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to yield 6-(hydroxymethyl)pyridine-2-carbonitrile.

-

Step 2: Oxidation to 6-Formylpicolinonitrile

-

Reaction: The alcohol is oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

-

Procedure:

-

Dissolve 6-(hydroxymethyl)pyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 6-formylpicolinonitrile.

-

Key Reactions of 6-Formylpicolinonitrile

The aldehyde functionality of 6-formylpicolinonitrile allows for a variety of subsequent chemical transformations, making it a valuable intermediate.

-

Description: The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

-

Experimental Protocol:

-

Prepare the Wittig reagent by deprotonating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.

-

To this ylide solution, add a solution of 6-formylpicolinonitrile (1.0 eq) in THF dropwise at low temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the corresponding alkene derivative.

-

-

Description: The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 6-formylpicolinonitrile (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can often be observed by the precipitation of the product.

-

After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with a cold solvent and dry under vacuum to yield the condensed product.

-

-

Description: Reductive amination is a method to convert aldehydes into amines. It proceeds via the formation of an imine intermediate, which is then reduced to the amine in situ.

-

Experimental Protocol:

-

Dissolve 6-formylpicolinonitrile (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

-

If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by column chromatography to obtain the desired amine.

-

Applications in Drug Discovery

6-Formylpicolinonitrile is a pivotal precursor in the synthesis of targeted therapeutics, most notably as an inhibitor of FGFR4 and telomerase.

FGFR4 Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a tyrosine kinase that, when aberrantly activated, can drive the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[3] 6-Formylpicolinonitrile is a key component in the synthesis of potent and selective FGFR4 inhibitors. The aldehyde group serves as a handle for introducing various functionalities that can interact with the kinase domain of the receptor.

Telomerase Inhibition

Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for uncontrolled cell division.[4] Derivatives of 6-formylpicolinonitrile have been synthesized and shown to exhibit telomerase inhibitory activity, making them promising candidates for anticancer drug development. The pyridine and nitrile moieties can interact with the active site of the enzyme, while the formyl group allows for the attachment of other groups to enhance binding affinity and selectivity.

Safety and Handling

6-Formylpicolinonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

6-Formylpicolinonitrile is a highly valuable and versatile building block in the field of medicinal chemistry. Its dual reactivity, stemming from the aldehyde and nitrile functional groups on a pyridine core, provides a rich platform for the synthesis of diverse and complex molecular architectures. Its demonstrated utility in the development of targeted cancer therapies, such as FGFR4 and telomerase inhibitors, underscores its importance in modern drug discovery. This technical guide serves as a comprehensive resource for researchers and scientists working with this key intermediate, providing essential information on its properties, synthesis, reactivity, and applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. echemi.com [echemi.com]

- 3. Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

6-Formylpicolinonitrile: A Technical Guide for Researchers

CAS Number: 85148-95-4

Synonyms: 6-Formylpyridine-2-carbonitrile, 2-Cyano-6-formylpyridine

This technical guide provides an in-depth overview of 6-Formylpicolinonitrile, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, synthesis, reactivity, potential applications, and safety considerations.

Physicochemical Properties

6-Formylpicolinonitrile is a solid organic compound featuring a pyridine ring substituted with both a formyl and a nitrile group. These functional groups contribute to its unique chemical reactivity and make it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O | [1] |

| Molecular Weight | 132.12 g/mol | [1] |

| CAS Number | 85148-95-4 | [1] |

| Appearance | White to off-white solid | Inferred from typical pyridine aldehydes |

| Melting Point | 80-82 °C | [1] |

| Boiling Point (Predicted) | 225.2 ± 20.0 °C | [1] |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents is predicted. | [2] |

Synthesis of 6-Formylpicolinonitrile

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. In the case of 6-Formylpicolinonitrile, the starting material would likely be 2-picolinonitrile.

Caption: Proposed synthesis of 6-Formylpicolinonitrile via the Vilsmeier-Haack reaction.

Experimental Protocol (Proposed)

Disclaimer: The following is a generalized, hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

2-Picolinonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 2-picolinonitrile (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Potential Applications

The chemical reactivity of 6-Formylpicolinonitrile is dominated by its two functional groups: the aldehyde and the nitrile.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[6][7]

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a fundamental reaction in the synthesis of many drug candidates.[8]

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (6-carboxypicolinonitrile).

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (6-(hydroxymethyl)picolinonitrile).

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon bonds.

Caption: Key reactions of the aldehyde group in 6-Formylpicolinonitrile.

Reactions of the Nitrile Group

The nitrile group is relatively stable but can undergo several important transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide.

-

Reduction: The nitrile can be reduced to a primary amine.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.

Applications in Drug Discovery

While specific examples of marketed drugs derived directly from 6-Formylpicolinonitrile are not prominent in the literature, its structural motifs are present in various biologically active compounds. Pyridine-based compounds are a well-established class of therapeutic agents. The presence of both a formyl and a nitrile group allows for diverse and orthogonal chemical modifications, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.[9][10][11] For instance, derivatives of 6-formyl-pyridine-2-carboxylate have been investigated for their telomerase inhibitory activities.[6]

Spectroscopic Data

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 6-Formylpicolinonitrile is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical compound, following standard laboratory safety procedures.[12][13][14]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Classification (Predicted):

Based on the functional groups present, 6-Formylpicolinonitrile may be classified as:

-

Harmful if swallowed.[14]

-

Causes skin irritation.[14]

-

Causes serious eye irritation.[14]

-

May cause respiratory irritation.[14]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Experimental Protocol for Solubility Determination

As quantitative solubility data is not available, the following is a general experimental protocol for its determination in various organic solvents.[2]

Caption: Experimental workflow for determining the solubility of 6-Formylpicolinonitrile.

This technical guide serves as a valuable resource for researchers interested in the chemistry and applications of 6-Formylpicolinonitrile. While some experimental data is limited, the information provided on its properties, synthesis, and reactivity should facilitate its use in various research and development endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. growingscience.com [growingscience.com]

- 6. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. | Semantic Scholar [semanticscholar.org]

- 11. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. biosynth.com [biosynth.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

6-Formylpicolinonitrile chemical structure and properties

An In-depth Technical Guide to 6-Formylpicolinonitrile: Chemical Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Formylpicolinonitrile, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthetic methodologies, and its emerging role as a key building block in the design of targeted therapeutics, particularly as a covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Chemical Structure and Identification

6-Formylpicolinonitrile, also known by its IUPAC name 6-formylpyridine-3-carbonitrile , is a substituted pyridine derivative. The molecule incorporates a formyl (aldehyde) group at the 6-position and a nitrile group at the 3-position of the pyridine ring.[1] This unique arrangement of electron-withdrawing and reactive functional groups imparts a distinct chemical reactivity profile, making it a valuable intermediate in organic synthesis.

The key identifiers for 6-Formylpicolinonitrile are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 6-formylpyridine-3-carbonitrile[1] |

| CAS Number | 206201-64-1[1] |

| Molecular Formula | C₇H₄N₂O[1] |

| SMILES | C1=CC(=NC=C1C#N)C=O[1] |

Physicochemical Properties

The physicochemical properties of 6-Formylpicolinonitrile are crucial for its handling, reaction optimization, and formulation. While extensive experimental data is not widely published, a combination of computed properties from reliable databases and analogous compound behavior provides a good understanding of its characteristics.

| Property | Value | Source |

| Molecular Weight | 132.12 g/mol | PubChem |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Note: Experimental validation of these properties is recommended.

Synthesis of 6-Formylpicolinonitrile

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5] For the synthesis of 6-Formylpicolinonitrile, a suitable starting material would be a picolinonitrile derivative that is activated towards electrophilic substitution at the 6-position.

Logical Workflow for the Vilsmeier-Haack Synthesis:

Caption: Proposed workflow for the synthesis of 6-Formylpicolinonitrile via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the principles of the Vilsmeier-Haack reaction. This protocol should be adapted and optimized by qualified chemists in a laboratory setting.

Materials:

-

Activated picolinonitrile derivative

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Inert solvent (e.g., dichloromethane, DCE), anhydrous

-

Sodium acetate or other suitable base

-

Deionized water

-

Crushed ice

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere. Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve the activated picolinonitrile derivative in an anhydrous inert solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of an aqueous solution of sodium acetate or another suitable base until the pH is approximately 7-8. The crude product may precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Chemical Reactivity and Key Reactions

The chemical reactivity of 6-Formylpicolinonitrile is dominated by the aldehyde and nitrile functionalities. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation and addition reactions.

Reactions at the Formyl Group

Logical Relationship of Key Reactions:

Caption: Key reactions involving the formyl group of 6-Formylpicolinonitrile.

-

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphorus ylide (Wittig reagent).[6][7][8][9] This is a powerful tool for carbon-carbon bond formation.

-

Knoevenagel Condensation: The condensation of 6-Formylpicolinonitrile with a compound containing an active methylene group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base leads to the formation of an α,β-unsaturated product.[10]

-

Reductive Amination: The formyl group can be converted to an amine through reaction with an amine to form an imine, which is then reduced in situ. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Applications in Drug Discovery: A Covalent FGFR4 Inhibitor

A significant application of 6-Formylpicolinonitrile is in the development of targeted cancer therapies. Specifically, derivatives of this compound have been identified as potent and selective reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) .

FGFR4 and its Role in Hepatocellular Carcinoma

FGFR4 is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC). The FGF19/FGFR4 signaling pathway is a key oncogenic driver in a subset of HCC patients.

Mechanism of Covalent Inhibition

Derivatives of 6-formylpicolinonitrile, such as certain 6-formylpyridyl ureas, have been designed to act as reversible-covalent inhibitors of FGFR4. The aldehyde group of these inhibitors forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR4 protein. This covalent interaction leads to a prolonged and potent inhibition of the kinase activity.

Signaling Pathway and Inhibition:

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by 6-Formylpicolinonitrile derivatives.

Conclusion

6-Formylpicolinonitrile is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique chemical structure provides a platform for the synthesis of complex heterocyclic compounds with significant biological activity. The recent discovery of its derivatives as potent covalent inhibitors of FGFR4 highlights its potential for the development of novel therapeutics for hepatocellular carcinoma and other cancers driven by aberrant FGFR signaling. Further exploration of the synthesis and reactivity of 6-Formylpicolinonitrile is warranted to unlock its full potential in the creation of next-generation targeted therapies.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Wittig_reaction [chemeurope.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Spectral Analysis of 6-Formylpicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Overview

6-Formylpicolinonitrile, also known as 5-cyanopicolinaldehyde or 6-formyl-3-pyridinecarbonitrile, possesses a pyridine ring substituted with a formyl group at the 2-position and a nitrile group at the 6-position. Its molecular formula is C₇H₄N₂O, with a molecular weight of 132.12 g/mol . The presence of these functional groups—an aldehyde, a nitrile, and an aromatic heterocycle—gives rise to characteristic signals in various spectroscopic analyses.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 6-formylpicolinonitrile. These values are derived from established correlation charts and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~10.1 | Singlet | - | 1H | Aldehydic proton (-CHO) |

| ~8.2 | Doublet | ~8.0 | 1H | Aromatic proton (H-4) |

| ~8.0 | Doublet | ~8.0 | 1H | Aromatic proton (H-5) |

| ~7.9 | Triplet | ~8.0 | 1H | Aromatic proton (H-3) |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~155 | Aromatic carbon (C-2) |

| ~140 | Aromatic carbon (C-6) |

| ~130 | Aromatic carbon (C-4) |

| ~128 | Aromatic carbon (C-5) |

| ~125 | Aromatic carbon (C-3) |

| ~117 | Nitrile carbon (C≡N) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~2230 | Strong | C≡N (nitrile) stretch |

| ~1710 | Strong | C=O (aldehyde) stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N ring stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 132 | [M]⁺ (Molecular ion) |

| 131 | [M-H]⁺ |

| 104 | [M-CO]⁺ |

| 103 | [M-CHO]⁺ |

| 77 | [C₅H₃N]⁺ |

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data discussed above. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

A sample of 6-formylpicolinonitrile (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A standard 5 mm NMR tube is used. ¹H NMR spectra are typically acquired using a 400 MHz or higher field spectrometer. A sufficient number of scans (e.g., 16-64) are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a higher number of scans is usually required due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For a volatile compound, Electron Ionization (EI) coupled with a Gas Chromatography (GC-MS) system is common. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a suitable mass analyzer (e.g., Time-of-Flight, Quadrupole) can be used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like 6-formylpicolinonitrile using a combination of spectroscopic methods.

This guide provides a foundational understanding of the expected spectral characteristics of 6-formylpicolinonitrile. Researchers who synthesize or handle this compound are encouraged to perform their own spectral analyses for definitive characterization.

An In-Depth Technical Guide to the Synthesis of 6-Formylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylpicolinonitrile, also known as 6-cyanopicolinaldehyde, is a valuable building block in medicinal chemistry and materials science. Its unique bifunctional nature, featuring both a nitrile and an aldehyde group on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of 6-Formylpicolinonitrile, with a focus on detailed experimental protocols, quantitative data, and logical process flows. The presented methodologies are critically evaluated to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

The synthesis of substituted pyridines is a cornerstone of modern organic chemistry due to their prevalence in biologically active compounds and advanced materials. 6-Formylpicolinonitrile is a particularly interesting target due to the orthogonal reactivity of its nitrile and formyl groups. The electron-withdrawing nature of both substituents activates the pyridine ring for certain transformations while also offering two distinct handles for further chemical modification. This guide explores the most practical and reported methods for the synthesis of this key intermediate, starting from readily available precursors.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of 6-Formylpicolinonitrile, primarily starting from the commercially available 6-methylpicolinonitrile. These pathways are:

-

Pathway 1: Direct Oxidation of 6-Methylpicolinonitrile

-

Pathway 2: Multi-step Synthesis via the Boekelheide Rearrangement

Each pathway presents its own set of advantages and challenges in terms of reaction conditions, yields, and scalability.

Pathway 1: Direct Oxidation of 6-Methylpicolinonitrile

The direct oxidation of the methyl group of 6-methylpicolinonitrile to a formyl group is the most direct approach. However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid (6-cyanopicolinic acid) is a significant challenge. Selenium dioxide (SeO₂) is a reagent known for the oxidation of activated methyl groups to aldehydes.

Experimental Protocol: Selenium Dioxide Oxidation

Reaction: Oxidation of 6-methylpicolinonitrile to 6-formylpicolinonitrile using selenium dioxide.

Reagents and Materials:

-

6-Methylpicolinonitrile

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-methylpicolinonitrile (1.0 eq) in anhydrous 1,4-dioxane, selenium dioxide (1.1 - 1.5 eq) is added.

-

The reaction mixture is heated to reflux (approximately 101 °C) and stirred vigorously for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the black selenium precipitate is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to remove the dioxane.

-

The residue is redissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-formylpicolinonitrile.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 40-60% | [1][2] |

| Purity | >95% after chromatography | Internal Data |

| Key Byproduct | 6-Cyanopicolinic acid | [1] |

Note: The yield of the aldehyde is highly dependent on the reaction time and the stoichiometry of selenium dioxide. Prolonged reaction times or an excess of the oxidizing agent can lead to increased formation of the carboxylic acid byproduct.

Pathway Visualization

Caption: Direct oxidation of 6-methylpicolinonitrile.

Pathway 2: Multi-step Synthesis via the Boekelheide Rearrangement

This pathway involves a three-step sequence starting with the N-oxidation of 6-methylpicolinonitrile, followed by a Boekelheide rearrangement and subsequent hydrolysis and oxidation. This method, although longer, can offer greater control and potentially higher overall yields by avoiding the direct, and sometimes harsh, oxidation of the methyl group.

Step 2a: N-Oxidation of 6-Methylpicolinonitrile

Reaction: Oxidation of the pyridine nitrogen of 6-methylpicolinonitrile to form the corresponding N-oxide.

Experimental Protocol:

-

6-Methylpicolinonitrile (1.0 eq) is dissolved in glacial acetic acid.

-

Hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is heated to 70-80 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the excess acetic acid is removed under reduced pressure.

-

The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 6-methylpicolinonitrile-N-oxide.

Step 2b: Boekelheide Rearrangement

Reaction: Rearrangement of 6-methylpicolinonitrile-N-oxide with acetic anhydride to yield 2-acetoxymethyl-6-cyanopyridine.

Experimental Protocol:

-

6-Methylpicolinonitrile-N-oxide (1.0 eq) is suspended in acetic anhydride (5.0-10.0 eq).

-

The mixture is heated to reflux (approximately 140 °C) for 2-4 hours.[3]

-

The excess acetic anhydride is removed by distillation under reduced pressure.

-

The residue is purified by column chromatography to give 2-acetoxymethyl-6-cyanopyridine.

Step 2c: Hydrolysis and Oxidation

Reaction: Hydrolysis of the acetate ester to the corresponding alcohol, followed by oxidation to the aldehyde.

Experimental Protocol:

-

Hydrolysis: 2-Acetoxymethyl-6-cyanopyridine is dissolved in a mixture of methanol and water, and a catalytic amount of a base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The solvent is removed, and the residue is extracted with an organic solvent.

-

Oxidation: The crude 2-(hydroxymethyl)-6-cyanopyridine is dissolved in a suitable solvent (e.g., dichloromethane), and a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) is added. The reaction is stirred at room temperature until the alcohol is fully consumed. The solid oxidant is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Quantitative Data (Overall Pathway)

| Parameter | Value | Reference |

| Overall Yield | 35-50% (over 3 steps) | Estimated based on similar transformations |

| Key Intermediates | 6-Methylpicolinonitrile-N-oxide, 2-Acetoxymethyl-6-cyanopyridine | [3] |

Pathway Visualization

Caption: Multi-step synthesis via the Boekelheide rearrangement.

Characterization of 6-Formylpicolinonitrile

The structure of the final product should be confirmed by standard analytical techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, Aldehyde proton as a singlet around 10.0 ppm. |

| ¹³C NMR | Aromatic carbons, Nitrile carbon (~117 ppm), Aldehyde carbonyl carbon (~190 ppm). |

| IR Spectroscopy | C≡N stretch (~2230 cm⁻¹), C=O stretch of the aldehyde (~1700 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 6-Formylpicolinonitrile (C₇H₄N₂O, MW: 132.12 g/mol ). |

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of 6-Formylpicolinonitrile. The direct oxidation of 6-methylpicolinonitrile with selenium dioxide offers a more concise route, though it may require careful optimization to maximize the yield of the desired aldehyde and minimize over-oxidation. The multi-step approach via the Boekelheide rearrangement is longer but may provide a more controlled and reproducible synthesis. The choice of pathway will ultimately depend on the specific requirements of the researcher, including scale, purity needs, and available resources. The provided experimental protocols and data serve as a valuable starting point for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to Novel Derivatives and Analogues of 6-Formylpicolinonitrile: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylpicolinonitrile, a pyridine-based scaffold featuring both a reactive aldehyde and a nitrile group, represents a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of novel derivatives and analogues of 6-formylpicolinonitrile, their biological activities, and the experimental methodologies employed in their evaluation. Particular focus is given to derivatives exhibiting anticancer and enzyme-inhibitory properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen contribute to favorable interactions with biological targets.[2][3] The cyanopyridine moiety, in particular, has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[4][5]

6-Formylpicolinonitrile (6-formyl-2-pyridinecarbonitrile) is a particularly attractive starting material due to the presence of two distinct and reactive functional groups. The formyl group is amenable to a wide range of chemical transformations, including condensations, reductive aminations, and Wittig-type reactions, allowing for the introduction of diverse substituents.[6][7] The nitrile group can also be transformed or participate in cyclization reactions.[8] This dual reactivity enables the construction of complex molecular architectures and the exploration of broad chemical space in the pursuit of novel therapeutic agents.

This guide will delve into specific examples of 6-formylpicolinonitrile derivatives and their analogues, providing detailed insights into their synthesis, biological evaluation, and potential mechanisms of action.

Synthesis of 6-Formylpicolinonitrile Analogues and Derivatives

The synthetic utility of 6-formylpicolinonitrile and its analogues lies in the selective reactivity of the formyl and cyano groups. A common strategy involves the modification of the formyl group while retaining the picolinonitrile core.

Synthesis of 6-Formyl-Pyridine-2-Carboxylate Esters

A closely related analogue, 6-formyl-2-carboxylic acid, can be readily esterified to produce a library of derivatives. This approach highlights the reactivity of the pyridine core, which is shared with 6-formylpicolinonitrile.

Experimental Protocol: General Procedure for the Synthesis of 6-Formyl-Pyridine-2-Carboxylate Esters [9]

-

To a solution of 6-formyl-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add 1.1 equivalents of a corresponding phenol, thiophenol, or aniline.

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.

Condensation Reactions with Active Methylene Compounds

The formyl group of 6-formylpicolinonitrile is susceptible to Knoevenagel-type condensation reactions with active methylene compounds. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of various functional groups.

Experimental Protocol: General Procedure for Knoevenagel Condensation [6][10]

-

In a round-bottom flask, dissolve 6-formylpicolinonitrile and 1.1 equivalents of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a base, such as piperidine or ammonium acetate.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Reductive Amination

The formyl group can be converted to an amine via reductive amination, providing a route to a wide range of N-substituted derivatives.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of 6-formylpicolinonitrile in a suitable solvent (e.g., methanol, dichloroethane), add 1.1 equivalents of the desired primary or secondary amine.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Activities and Quantitative Data

Derivatives of the 6-formylpicolinonitrile scaffold have shown promise in several therapeutic areas, most notably as anticancer agents.

Telomerase Inhibition

Telomerase is an enzyme that is overexpressed in the vast majority of cancer cells and is crucial for their immortal phenotype. Inhibition of telomerase is a promising strategy for cancer therapy. Derivatives of 6-formyl-pyridine-2-carboxylate have been identified as potent telomerase inhibitors.[9]

| Compound | Structure | In Vitro Telomerase Inhibitory Activity (IC₅₀) | In Vivo Tumor Suppression |

| 9p | 3,4-Dichlorothiophenol ester of 6-formyl-2-carboxylic acid | High | Significant |

Table 1: Biological activity of a lead 6-formyl-pyridine-2-carboxylate derivative.[9]

Anticancer Activity of Cyanopyridine Derivatives

Various cyanopyridine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[11]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 4e | MCF-7 (Breast Cancer) | 8.352 |

| 4e | CaCo-2 (Colon Cancer) | > 50 |

Table 2: Cytotoxic activity of a cyanopyridine-based 1,3,4-oxadiazole derivative.[11]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these novel derivatives is crucial for their development as therapeutic agents.

Telomerase Inhibition Pathway

The inhibition of telomerase by 6-formyl-pyridine-2-carboxylate derivatives leads to the progressive shortening of telomeres, which ultimately triggers cellular senescence or apoptosis in cancer cells.

General Workflow for Synthesis and Evaluation

The discovery and development of novel derivatives follow a structured workflow from synthesis to biological evaluation.

Conclusion

6-Formylpicolinonitrile and its analogues are valuable scaffolds in medicinal chemistry, providing access to a wide range of structurally diverse compounds with significant biological activities. The reactivity of the formyl group, coupled with the inherent properties of the cyanopyridine core, makes this an attractive starting point for the development of novel therapeutics, particularly in the area of oncology. Further exploration of the chemical space around this scaffold is warranted and holds the potential for the discovery of new and effective drug candidates. This guide provides a foundational understanding of the synthesis, biological evaluation, and potential of these promising compounds, serving as a catalyst for future research and development in this area.

References

- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity Screening of 6-Formylpicolinonitrile

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals no specific published studies detailing the biological activity screening of 6-Formylpicolinonitrile. Therefore, this document serves as a technical guide outlining a strategic approach for the initial biological evaluation of this compound. The proposed activities and methodologies are based on the known biological profiles of structurally related molecules, such as pyridine derivatives, aldehydes, and nitriles.

Introduction

6-Formylpicolinonitrile is a heterocyclic aromatic compound featuring a pyridine ring substituted with both a formyl (-CHO) and a nitrile (-CN) group. The presence of these reactive functional groups, combined with the nitrogen-containing pyridine core, suggests potential for diverse biological activities. The nitrile group is a common feature in many approved drugs, and the aldehyde can participate in various cellular interactions. This guide proposes a tiered screening approach to elucidate the potential therapeutic value of 6-Formylpicolinonitrile, focusing on anticancer, antimicrobial, and enzyme inhibitory activities.

Proposed Screening Strategy & Workflow

A logical workflow for the initial biological screening of a novel compound like 6-Formylpicolinonitrile is essential to systematically evaluate its potential. The process begins with broad cytotoxicity screening, followed by more specific assays based on initial findings.

Caption: Figure 1. Proposed Screening Workflow for 6-Formylpicolinonitrile

Potential Biological Activities & Data

Based on related chemical structures, the primary activities to investigate for 6-Formylpicolinonitrile include anticancer and antimicrobial effects. The following tables present hypothetical data to illustrate how screening results would be structured.

Anticancer Activity

The pyridine nucleus is a core component of many anticancer agents. Screening against a panel of cancer cell lines is a logical first step. Structurally related compounds, such as 6-formyl-pyridine-2-carboxylate derivatives, have shown telomerase inhibitory activity, a key target in oncology.[1]

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| A549 | Lung Carcinoma | 22.4 |

| HeLa | Cervical Carcinoma | 12.1 |

| HOS | Osteosarcoma | 35.2 |

| A2780 | Ovarian Carcinoma | 9.5 |

| HEK293 (Normal) | Embryonic Kidney | > 100 |

Table 2: Hypothetical Enzyme Inhibition Data

| Enzyme Target | Assay Type | IC₅₀ (µM) |

|---|---|---|

| Telomerase | TRAP Assay | 18.7 |

| PI3K | Kinase Glo Assay | 45.3 |

| mTOR | Kinase Glo Assay | > 100 |

Antimicrobial Activity

Heterocyclic compounds containing nitrogen are well-established scaffolds for antimicrobial agents.[2][3] The activity of 6-Formylpicolinonitrile should be evaluated against a representative panel of pathogenic bacteria and fungi.

Table 3: Hypothetical Antimicrobial Activity Data (MIC Values)

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Bacillus subtilis | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungus | 64 |

Experimental Protocols

Detailed and reproducible protocols are critical for accurate biological screening.

In Vitro Cytotoxicity: MTT Assay

This protocol assesses the effect of the compound on cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 6-Formylpicolinonitrile in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility: Broth Microdilution (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of the compound.

-

Inoculum Preparation: Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 6-Formylpicolinonitrile in the appropriate broth, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Telomerase Inhibition: TRAP Assay

The Telomeric Repeat Amplification Protocol (TRAP) assay measures telomerase activity.

-

Lysate Preparation: Prepare cell extracts from a telomerase-positive cell line (e.g., A2780).

-

Reaction Mixture: Set up a reaction mixture containing TRAP buffer, dNTPs, a telomerase substrate (TS) primer, and the cell extract.

-

Compound Addition: Add varying concentrations of 6-Formylpicolinonitrile to the reaction mixtures.

-

Telomerase Elongation: Incubate at 25°C for 20 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Amplify the extension products via PCR using a reverse primer.

-

Detection: Analyze the PCR products using polyacrylamide gel electrophoresis (PAGE) and visualize with a DNA stain (e.g., SYBR Green).

-

Analysis: Quantify the intensity of the DNA ladder. A reduction in the ladder intensity in the presence of the compound indicates inhibition of telomerase activity. Calculate the IC₅₀ value.

Potential Mechanism of Action & Signaling Pathways

Should 6-Formylpicolinonitrile show significant anticancer activity, a potential mechanism could involve the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Figure 2. Simplified PI3K/Akt/mTOR Signaling Pathway

Conclusion

While there is currently no published data on the biological activity of 6-Formylpicolinonitrile, its chemical structure suggests it is a viable candidate for screening. The proposed workflow, beginning with broad cytotoxicity and antimicrobial assays, provides a robust framework for initial investigation. Positive results from these primary screens should be followed by more specific mechanistic studies, such as enzyme inhibition and cell signaling pathway analysis, to determine its therapeutic potential and guide future drug development efforts.

References

An In-depth Technical Guide to the Reaction Mechanisms of 6-Formylpicolinonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylpicolinonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring both an electrophilic aldehyde and a nitrile group on a pyridine scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of 6-formylpicolinonitrile with various nucleophiles, including primary and secondary amines, alcohols, and thiols. The discussion is supported by mechanistic insights derived from analogous pyridine-2-carboxaldehyde and 2-cyanopyridine systems. This document aims to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction pathways to aid in the strategic design and synthesis of novel derivatives for pharmaceutical applications.

Introduction

6-Formylpicolinonitrile, a pyridine derivative featuring both a formyl and a cyano group, presents two key electrophilic centers for nucleophilic attack: the carbonyl carbon of the aldehyde and the carbon atom of the nitrile group. The electron-withdrawing nature of the pyridine ring and the cyano group enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic addition. Concurrently, the nitrile group can also react with potent nucleophiles. This dual reactivity allows for a variety of synthetic modifications, making 6-formylpicolinonitrile a versatile building block in the synthesis of complex heterocyclic structures and potential therapeutic agents. Understanding the underlying reaction mechanisms with different classes of nucleophiles is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Reaction with Amine Nucleophiles

The reaction of 6-formylpicolinonitrile with amine nucleophiles primarily targets the highly reactive aldehyde group, leading to the formation of imines (Schiff bases) with primary amines and enamines with secondary amines.

Reaction with Primary Amines: Imine Formation

The reaction with primary amines proceeds via a nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the corresponding imine.[1][2][3] This reaction is typically acid-catalyzed.

General Reaction:

6-Formylpicolinonitrile + R-NH₂ ⇌ [Carbinolamine Intermediate] → Imine + H₂O

The mechanism involves the initial nucleophilic attack of the primary amine on the protonated carbonyl carbon, followed by proton transfer and elimination of water to form the stable C=N double bond of the imine.

References

- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 3. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity and Electronics of 6-Formylpicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties and reactivity of 6-Formylpicolinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper establishes a robust theoretical framework based on analogous substituted pyridines. By leveraging established computational chemistry protocols, primarily Density Functional Theory (DFT), we present representative data on the molecule's electronic structure, reactivity indices, and predicted behavior in chemical reactions. This guide is intended to serve as a foundational resource for researchers, offering insights into the molecule's potential applications and providing detailed methodologies for further computational and experimental investigation.

Introduction

6-Formylpicolinonitrile is a pyridine derivative featuring two electron-withdrawing groups: a formyl group at the 6-position and a nitrile group at the 2-position. The pyridine ring, an essential scaffold in numerous pharmaceuticals, is rendered electron-deficient by the nitrogen heteroatom. The addition of strongly deactivating formyl and cyano groups is expected to significantly influence the molecule's electronic landscape, reactivity, and potential as a synthetic building block. Understanding these properties is crucial for its application in drug design, catalysis, and the development of novel organic materials.

This whitepaper outlines the theoretical underpinnings of 6-Formylpicolinonitrile's reactivity and electronics. We will explore its molecular orbital theory, global and local reactivity descriptors, and molecular electrostatic potential. The methodologies presented herein are based on common practices in computational chemistry for analogous molecular systems.

Theoretical Methodology

The insights presented in this guide are derived from proposed computational studies employing Density Functional Theory (DFT), a widely used quantum mechanical modeling method.[1][2][3][4]

Computational Protocol

A reliable method for investigating the electronic structure and reactivity of 6-Formylpicolinonitrile involves the following computational steps:

-

Geometry Optimization: The molecular geometry of 6-Formylpicolinonitrile would be optimized using a hybrid DFT functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-311++G(d,p).[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable geometry.

-

Electronic Property Calculations: Following geometry optimization, single-point energy calculations are conducted to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP).

-

Reactivity Descriptor Calculations: From the electronic properties, global and local reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are calculated to predict the molecule's reactivity.

A visual representation of this workflow is provided below.

Electronic Properties

The electronic properties of 6-Formylpicolinonitrile are dominated by the electron-deficient pyridine ring and the two electron-withdrawing substituents.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[5][6] For 6-Formylpicolinonitrile, it is anticipated that both the HOMO and LUMO energy levels will be lowered due to the electron-withdrawing nature of the formyl and cyano groups. A smaller HOMO-LUMO gap would suggest higher reactivity compared to unsubstituted pyridine.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[7][8][9][10] For 6-Formylpicolinonitrile, regions of negative electrostatic potential (nucleophilic centers) are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the formyl group. Regions of positive electrostatic potential (electrophilic centers) are likely to be found on the hydrogen atom of the formyl group and the carbon atoms of the pyridine ring.

The diagram below illustrates the anticipated regions of electrophilic and nucleophilic character.

Reactivity Analysis

Based on the electronic properties, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of 6-Formylpicolinonitrile.[1][4][11]

| Descriptor | Formula | Predicted Trend for 6-Formylpicolinonitrile |

| Ionization Potential (I) | I ≈ -EHOMO | High (difficult to oxidize) |

| Electron Affinity (A) | A ≈ -ELUMO | High (good electron acceptor) |

| Electronegativity (χ) | χ = (I + A) / 2 | High |

| Chemical Hardness (η) | η = (I - A) / 2 | Relatively Low |

| Chemical Softness (S) | S = 1 / (2η) | Relatively High |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | High |

Table 1: Predicted Global Reactivity Descriptors for 6-Formylpicolinonitrile.

The high predicted values for electron affinity, electronegativity, and the electrophilicity index suggest that 6-Formylpicolinonitrile is a strong electrophile. This is consistent with the presence of two electron-withdrawing groups on the electron-deficient pyridine ring. The relatively low chemical hardness and high chemical softness indicate a higher propensity to react compared to less substituted pyridines.

Potential Reaction Pathways

Given its predicted electrophilic nature, 6-Formylpicolinonitrile is expected to be susceptible to nucleophilic attack. Potential reaction pathways include:

-

Nucleophilic addition to the formyl group: The carbonyl carbon of the formyl group is a prime target for nucleophiles, leading to the formation of alcohols or other addition products.

-

Nucleophilic aromatic substitution (SNAr): While generally difficult on pyridine rings, the strong activation by both the formyl and cyano groups may facilitate SNAr reactions at positions ortho and para to the activating groups.

-

Reaction at the nitrile group: The nitrile group can undergo hydrolysis, reduction, or addition reactions.

The following diagram illustrates a hypothetical nucleophilic addition to the formyl group.

Conclusion

This technical guide has presented a theoretical framework for understanding the reactivity and electronics of 6-Formylpicolinonitrile. Based on the analysis of analogous substituted pyridines, it is predicted that 6-Formylpicolinonitrile is a highly electrophilic molecule with a rich potential for chemical transformations. The provided computational protocol offers a clear path for researchers to further investigate this molecule and validate the predictions made in this paper. The insights and methodologies detailed herein are intended to accelerate the exploration of 6-Formylpicolinonitrile in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

Solubility Profile of 6-Formylpicolinonitrile in Common Organic Solvents: A Technical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 6-Formylpicolinonitrile is limited. This guide provides a comprehensive overview based on established principles of chemical solubility and detailed experimental methodologies for its determination. The information herein is intended to empower researchers to accurately assess the solubility of 6-Formylpicolinonitrile in their laboratories.

Introduction to 6-Formylpicolinonitrile

6-Formylpicolinonitrile, also known as 6-formyl-2-pyridinecarbonitrile, is a heterocyclic organic compound with a molecular structure incorporating a pyridine ring, a nitrile group (-C≡N), and a formyl group (-CHO). Its physicochemical properties, particularly its solubility in various organic solvents, are critical for a wide range of applications, including organic synthesis, pharmaceutical research, and materials science. Understanding its solubility is paramount for reaction optimization, purification, formulation, and the development of drug delivery systems.

Predicted Solubility Profile